![molecular formula C27H23BrNO2P B14516484 {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 62546-45-6](/img/structure/B14516484.png)
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound with a complex structure. It is a bromide salt of a phosphonium cation, characterized by its white solid appearance and solubility in polar organic solvents . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
The synthesis of {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide . The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ] This method is straightforward and yields the desired phosphonium bromide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include strong bases like butyl lithium for the formation of ylides, which are crucial intermediates in many organic reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide has several scientific research applications:
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide involves the formation of ylides, which are stabilized by the phosphonium cation. These ylides react with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form stable intermediates is a key factor in its reactivity.
Comparación Con Compuestos Similares
Similar compounds to {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide include:
Methyltriphenylphosphonium bromide: This compound is also a phosphonium bromide and is used in similar synthetic applications.
Triphenylphosphine oxide: While not a bromide salt, it shares the triphenylphosphine core and is used in various organic reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other phosphonium compounds.
Propiedades
Número CAS |
62546-45-6 |
|---|---|
Fórmula molecular |
C27H23BrNO2P |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
[4-(2-nitroethenyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H23NO2P.BrH/c29-28(30)21-20-23-16-18-24(19-17-23)22-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-21H,22H2;1H/q+1;/p-1 |
Clave InChI |
MKOCVMZBTKIERM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=C[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


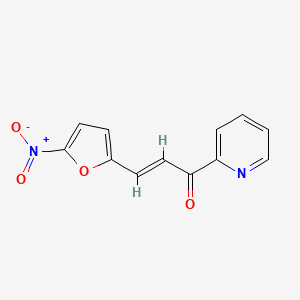
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)


![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
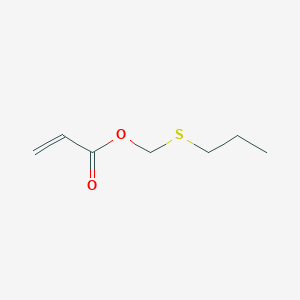
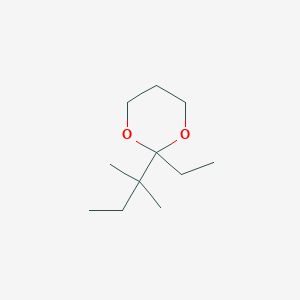
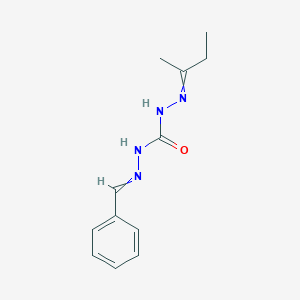
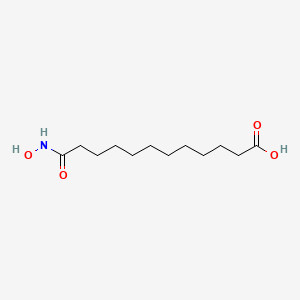
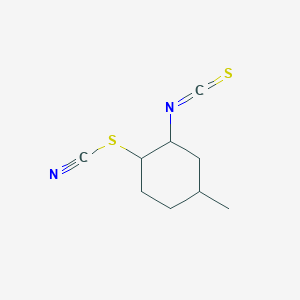
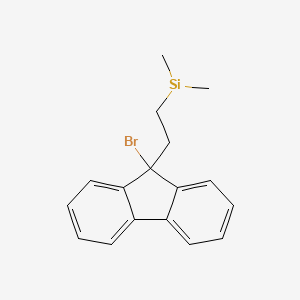
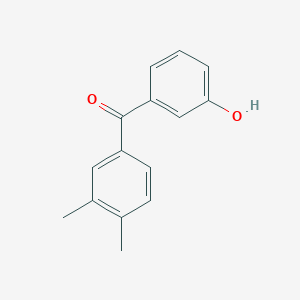
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
